molecular formula C22H26Cl2N4OS B14929620 5-{4-[(2,4-dichlorophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

5-{4-[(2,4-dichlorophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B14929620
M. Wt: 465.4 g/mol
InChI Key: WPIGCCXHWMYPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a triazole ring, a phenyl group, and a diethylamino propyl chain. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a suitable phenyl halide.

    Introduction of the 2,4-DICHLOROPHENOXY Group: This step involves the reaction of the phenyl group with 2,4-dichlorophenol in the presence of a base to form the ether linkage.

    Addition of the DIETHYLAMINO PROPYL Chain: The diethylamino propyl chain can be attached through an alkylation reaction using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of amines or reduced aromatic compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl groups or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, alkylating agents, and bases are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced aromatic compounds

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The triazole ring and phenyl groups play a crucial role in these interactions, providing specificity and affinity for the targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIMETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The uniqueness of 5-{4-[(2,4-DICHLOROPHENOXY)METHYL]PHENYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of the diethylamino propyl chain, in particular, differentiates it from similar compounds and may confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C22H26Cl2N4OS

Molecular Weight

465.4 g/mol

IUPAC Name

3-[4-[(2,4-dichlorophenoxy)methyl]phenyl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H26Cl2N4OS/c1-3-27(4-2)12-5-13-28-21(25-26-22(28)30)17-8-6-16(7-9-17)15-29-20-11-10-18(23)14-19(20)24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,30)

InChI Key

WPIGCCXHWMYPBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.